Bis(2,4-dimethylpentane-2,4-glycolato)diboron

描述

Nomenclature and Systematic Identification

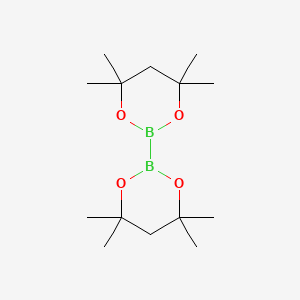

This compound is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture and chemical properties. The International Union of Pure and Applied Chemistry name for this compound is 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane, which accurately describes the bicyclic structure containing two dioxaborinane rings connected through a boron-boron bond. The Chemical Abstracts Service has assigned this compound the registry number 230299-46-4, providing a unique identifier that facilitates its recognition across scientific databases and commercial suppliers. Alternative systematic names include 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane and 2,2'-Bi-1,3,2-dioxaborinane, 4,4,4',4',6,6,6',6'-octamethyl-, both of which emphasize the symmetrical nature of the molecule and the presence of eight methyl substituents.

The molecular formula of this compound is C₁₄H₂₈B₂O₄, with a molecular weight of 281.99 grams per mole. The compound's structural representation can be expressed through various chemical notation systems, including the International Chemical Identifier string InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3, and the corresponding InChI Key CZLUUPDJUFXXHF-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation, B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C, provides a linear notation that captures the essential connectivity of the molecule. These various identification systems ensure that researchers can unambiguously reference and locate information about this compound across different chemical databases and literature sources.

Table 1: Physical and Chemical Properties of this compound

Historical Development in Diboron(4) Compound Research

The development of this compound is intrinsically linked to the broader historical evolution of diboron(4) compound research, which has undergone significant transformation over the past century. The foundation of diboron chemistry can be traced back to the early 20th century when Alfred Stock, a pioneering figure in boron hydride chemistry, conducted groundbreaking research from 1912 to 1936 that established fundamental methods for the synthesis and handling of highly reactive boron compounds. Stock's work, which initially focused on diborane and related hydrides, laid the theoretical and practical groundwork for understanding boron-boron bonding and the unique reactivity patterns exhibited by compounds containing multiple boron centers. The theoretical understanding of three-center two-electron bonding in boron compounds was further advanced by H. Christopher Longuet-Higgins in 1943, whose undergraduate work at Oxford provided the first comprehensive explanation of the structure and bonding in boron hydrides.

The transition from simple boron hydrides to more sophisticated diboron(4) compounds occurred gradually throughout the mid-20th century, as researchers sought to develop more stable and synthetically useful organoboron reagents. Although diboron(4) compounds have been known for over 90 years, their extensive chemical exploration has primarily occurred within the past two decades, coinciding with the development of advanced synthetic methodologies and the growing demand for environmentally sustainable chemical processes. The evolution of diboron chemistry has been characterized by the systematic development of increasingly sophisticated ligand systems that modulate the reactivity and selectivity of the central diboron core. Early work with diboron tetrachloride and related halogenated species provided important insights into the fundamental reactivity patterns of boron-boron bonds, but these compounds were limited by their harsh reaction conditions and difficult handling requirements.

The development of tetraalkoxy diboron compounds, including this compound, represents a significant advancement in the field, as these materials combine the inherent reactivity of the diboron core with enhanced stability and improved handling characteristics. The specific glycolato ligand system employed in this compound was designed to provide optimal solubility properties and reactivity profiles for advanced synthetic applications, particularly in the context of metal-free catalytic processes. This compound emerged from systematic efforts to develop diboron reagents that could participate in selective organic transformations under mild conditions, addressing longstanding challenges in organoboron synthesis related to functional group tolerance and reaction efficiency.

Role in Modern Organoboron Chemistry

This compound has established itself as a cornerstone reagent in contemporary organoboron chemistry, where it serves multiple critical functions in both fundamental research and practical synthetic applications. The compound's primary significance lies in its exceptional performance as a diborylation reagent for terminal alkynes, where it enables the formation of valuable 1,1-diborylalkene products through organobase-catalyzed processes that proceed under metal-free conditions. This capability addresses a longstanding challenge in synthetic chemistry, as traditional methods for alkyne diborylation typically require transition metal catalysts, which can be expensive, environmentally problematic, and incompatible with certain functional groups. The development of metal-free protocols utilizing this compound represents a paradigm shift toward more sustainable and economically viable synthetic methodologies.

The mechanistic understanding of this compound reactivity has been significantly advanced through computational studies that have elucidated the detailed pathway for its participation in organobase-catalyzed reactions. These investigations have revealed that the compound's reactivity is fundamentally different from that of traditional metal-catalyzed systems, proceeding through a unique mechanism that involves direct activation of the diboron reagent by organic bases rather than coordination to metal centers. This mechanistic insight has opened new avenues for reaction design and has inspired the development of related transformations that exploit the unique electronic properties of the diboron core. The regioselectivity observed in reactions with this compound is particularly noteworthy, as it consistently delivers 1,1-diborylation products with high efficiency and excellent selectivity.

Table 2: Synthetic Applications of this compound

The broader context of modern organoboron chemistry has been significantly influenced by the availability of reliable and efficient diboron reagents such as this compound. The compound contributes to the growing field of transition-metal-free organic synthesis, where researchers seek to develop environmentally benign alternatives to traditional catalytic processes. The interaction of diboron reagents with simple Lewis bases, including N-heterocyclic carbenes, phosphines, and alkoxides, generates reactive intermediates that can participate in a wide variety of selective organic transformations. This compound fits within this broader framework as a specialized reagent that offers unique advantages in terms of selectivity, efficiency, and operational simplicity. The compound's role in modern synthetic chemistry continues to expand as researchers discover new applications and develop improved methodologies that leverage its distinctive reactivity profile.

属性

IUPAC Name |

4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLUUPDJUFXXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571871 | |

| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230299-46-4 | |

| Record name | 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230299-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Comparison with Similar Diboron(4) Compounds

Diboron(4) reagents are pivotal in modern organic synthesis for B–B and C–B bond formation. Below is a detailed comparison of B2oct2 with structurally related analogs:

Table 1: Structural and Reactivity Comparison of Common Diboron(4) Reagents

Key Comparative Insights :

Steric and Electronic Effects :

- B2oct2’s 2,4-dimethylpentane-2,4-diolato ligands provide intermediate steric hindrance , balancing reactivity and selectivity. For example, B2oct2 outperforms the highly hindered B2neop2 in regioselective alkenylboronate synthesis (95:5–99:1 selectivity) .

- In contrast, B2eg2’s low steric bulk enables superior reactivity in hydroboration of pyridines but compromises selectivity .

Reaction Conditions: B2oct2 enables mild, metal-free 1,1-diborylation of terminal alkynes under organobase catalysis (e.g., BTMG), avoiding the need for expensive transition metals or harsh bases required for B2pin2 . B2pin2 remains the most versatile reagent for cross-couplings but often necessitates elevated temperatures or specialized ligands .

Stability and Handling :

- B2cat2’s instability (prone to hydrolysis) limits its utility despite high electrophilicity .

- B2oct2 and B2neop2 exhibit moderate thermal stability, making them suitable for room-temperature reactions .

Case Studies :

- 1,1-Diborylation of Terminal Alkynes :

B2oct2 achieved 87% yield in a BTMG-catalyzed reaction at room temperature, whereas B2pin2 required cobalt or copper catalysts and higher temperatures . - Aryl-Boron Coupling :

B2oct2 and B2neop2 provided >80% yields in copper-catalyzed reactions, while B2cat2-derived products required oxidative stabilization . - Luminescence: B2oct2’s CTE mechanism contrasts with non-emissive B2pin2, highlighting ligand-dependent photophysics .

生物活性

Bis(2,4-dimethylpentane-2,4-glycolato)diboron (BDB) is a diboron compound that has garnered attention in recent years for its unique biochemical properties and catalytic roles in organic synthesis. This article explores its biological activity, mechanisms of action, and implications in biochemical research.

Chemical Structure and Properties

Chemical Formula: C14H26B2O4

Molecular Weight: 278.12 g/mol

CAS Number: 170555-67-5

BDB is characterized by its diboron core linked to glycolato ligands, which contribute to its solubility and reactivity in various organic transformations.

Target of Action

BDB primarily targets terminal alkynes , facilitating the 1,1-diborylation process. This reaction involves the addition of two boron atoms to a terminal alkyne, forming 1,1-diborylalkenes, which serve as versatile intermediates in organic synthesis.

Mode of Action

The catalytic action of BDB occurs through a mechanism where it interacts with propargylic derivatives under organobase conditions. This process leads to the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.

Cellular Effects

BDB has been shown to influence various cellular processes by modulating signaling pathways and gene expression. It can affect cellular metabolism by altering enzyme activities and interacting with biomolecules.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Inhibits or activates specific enzymes |

| Gene Expression | Modulates transcription factors involved in metabolism |

| Cellular Metabolism | Alters metabolic pathways through enzyme modulation |

| Signaling Pathways | Influences cell signaling cascades |

Pharmacokinetics

The compound exhibits good bioavailability in chemical reactions, suggesting that it can effectively reach its target sites within biological systems. Its stability and degradation rates are critical for understanding its long-term effects on cellular functions.

Case Studies and Research Findings

Recent studies have highlighted the utility of BDB in various biochemical applications:

- Catalytic Applications : BDB has been utilized as a catalyst in cross-coupling reactions and polymerization processes, demonstrating its versatility beyond simple organic transformations .

- Biological Probes : Research indicates that BDB can serve as a probe for studying the role of boron in biological systems, particularly in enzyme activity assays and metabolic studies .

- Animal Models : In vivo studies have shown that BDB can exhibit beneficial effects at low doses, enhancing catalytic activity and improving reaction efficiencies in metabolic pathways.

科学研究应用

Organic Synthesis

Catalytic Role in Cross-Coupling Reactions

- BDB serves as an effective catalyst in C-C bond formation reactions, particularly in Suzuki and Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

1,1-Diborylation of Terminal Alkynes

- The compound is utilized in the organobase-catalyzed 1,1-diborylation of terminal alkynes. This reaction allows for the formation of 1,1-diborylalkenes, which are valuable intermediates in organic synthesis .

Material Science

Synthesis of Organic Semiconductors

- BDB has been explored for its role in synthesizing organic semiconductor materials. These materials are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Production of Optical Materials

- The compound is involved in creating optical materials that exhibit specific refractive properties. This application is significant in the development of lenses and other optical devices.

Coordination Chemistry

Formation of Metal Complexes

- BDB can form stable complexes with transition metals, which are useful in various catalytic applications. These complexes can enhance the efficiency of chemical reactions by providing alternative pathways with lower activation energies .

Biological Applications

Investigating Boron’s Role in Biology

- Research is ongoing into the biological applications of BDB, particularly its role as a probe to study enzyme activities and interactions. Boron compounds have been shown to influence various biochemical pathways, making them valuable for understanding cellular processes .

Potential Medicinal Applications

- There is a growing interest in the medicinal applications of boron-containing compounds like BDB. Studies are being conducted to explore their potential as boron-based drugs, particularly in cancer therapy where boron neutron capture therapy (BNCT) is a promising area .

Industrial Applications

Manufacturing Boron-Containing Compounds

- In industry, BDB is used to produce various boron-containing compounds that find applications in materials science and catalysis. Its stability and reactivity make it suitable for large-scale synthetic processes .

Case Studies and Research Findings

常见问题

Q. How can contradictory catalytic activity data for this compound in Suzuki-Miyaura couplings be systematically resolved?

- Methodological Answer : Employ a two-tiered approach: (i) Replicate experiments under controlled conditions (e.g., moisture-free glovebox, standardized Pd catalysts). (ii) Use multivariate analysis (e.g., ANOVA) to isolate variables like solvent polarity or base strength. Contradictions often arise from trace oxygen or ligand dissociation kinetics .

Q. What strategies optimize the compound’s stability in protic solvents for aqueous-phase catalytic applications?

- Methodological Answer : Modify the solvent system by adding stabilizing agents (e.g., crown ethers) or employ micellar catalysis. Stability assays (e.g., UV-Vis monitoring of boron leaching over time) quantify degradation rates. Pre-complexation with Lewis acids (e.g., ZnCl₂) can enhance hydrolytic resistance .

Experimental Design & Data Analysis

Q. How can factorial design be applied to study the synergistic effects of temperature and ligand ratio on cross-coupling efficiency with this compound?

- Methodological Answer : Implement a 2² factorial design:

- Factor A: Temperature (25°C vs. 60°C).

- Factor B: Ligand-to-boron ratio (1:1 vs. 2:1).

Analyze interactions via response surface methodology (RSM) to identify optimal conditions .

Q. What advanced spectroscopic techniques elucidate the dynamic coordination behavior of this compound in transition-metal complexes?

- Methodological Answer : Variable-temperature NMR and X-ray absorption spectroscopy (XAS) track ligand exchange rates and metal-boron bond distances. Pair with density functional theory (DFT) to correlate spectral shifts with electronic effects .

Theoretical & Conceptual Frameworks

Q. How does the electronic structure of this compound influence its redox behavior in photoredox catalysis?

Q. What conceptual models explain the compound’s role in enantioselective borylation reactions, and how can these guide catalyst design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。